![molecular formula C18H17N3O3 B421231 2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol CAS No. 352553-02-7](/img/structure/B421231.png)
2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(dimethylamino)ethenyl]-3-nitro-1-phenyl-6-indolol is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- Novel derivatives, including compounds related to "2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol", have been synthesized and evaluated for antitumor activity. These compounds were tested against various malignant human cell lines, showing cytostatic activities (Racané et al., 2006).
Calcium Channel Antagonism
- The crystal structures of calcium channel antagonists, including derivatives of the mentioned compound, were determined. These studies contribute to understanding the relationship between chemical structure and biological activity, particularly in the context of inhibiting calcium-dependent responses in muscle tissues (Triggle et al., 1980).
Nonlinear Optical Properties
- Research into the nonlinear optical properties of organic molecules, including those related to "2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol", has been conducted. These studies are significant for the development of advanced materials for photonic and optoelectronic applications (Morley et al., 1987).
Analgesic and Anti-Inflammatory Properties
- Certain arylnitroalkenes, structurally related to the compound , have been explored for their analgesic and anti-inflammatory properties. These studies are crucial in the search for new therapeutic agents for pain and inflammation management (Celano et al., 2015).
Fluorescent Molecular Probes
- Derivatives of "2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol" have been utilized in the synthesis of fluorescent solvatochromic dyes, providing valuable tools for biological and chemical sensing applications (Diwu et al., 1997).
Synthesis and Structural Studies
- The synthesis and structure determination of related compounds have been extensively researched. These studies contribute to the broader field of organic synthesis and structural chemistry, providing insights into molecular design and synthesis strategies (Aulaskari et al., 1996).
Scavenging of Macrophage-Generated Oxidants
- Arylnitroalkenes, similar in structure to the mentioned compound, have been studied for their ability to scavenge macrophage-generated oxidants. This research is vital in developing specific antioxidants for various pathological conditions (Celano et al., 2014).
Eigenschaften
CAS-Nummer |
352553-02-7 |
|---|---|
Produktname |
2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol |
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.3g/mol |
IUPAC-Name |
2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol |
InChI |
InChI=1S/C18H17N3O3/c1-19(2)11-10-16-18(21(23)24)15-9-8-14(22)12-17(15)20(16)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b11-10+ |
InChI-Schlüssel |
FHSALPVEMLZVON-ZHACJKMWSA-N |
Isomerische SMILES |
CN(C)/C=C/C1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] |
SMILES |
CN(C)C=CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C=CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B421148.png)
![1,2,3,4,7,8,9,10-Octahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B421151.png)
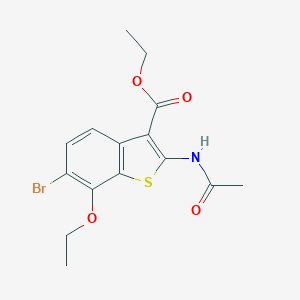
![7-bromo-8-ethoxy[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421153.png)

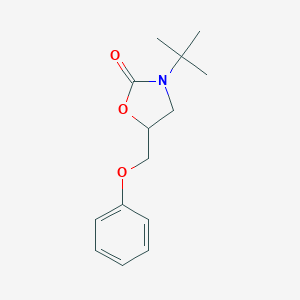
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B421156.png)
![Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B421157.png)
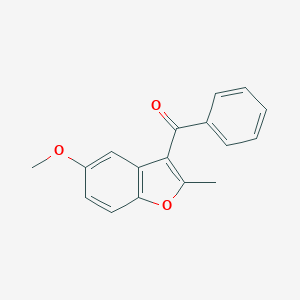
![2-chloro-N-(4-chlorophenyl)-N-[2-(2,2-dicyanovinyl)-1H-indol-3-yl]acetamide](/img/structure/B421161.png)
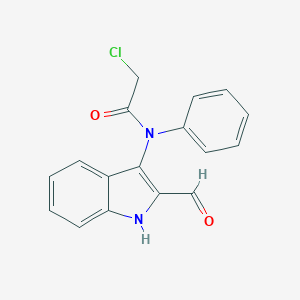
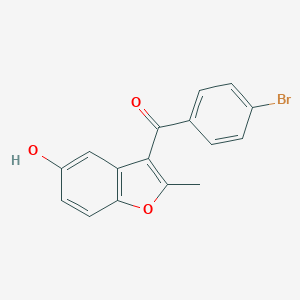
![Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421164.png)
